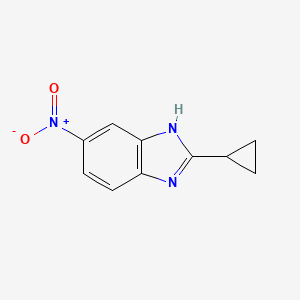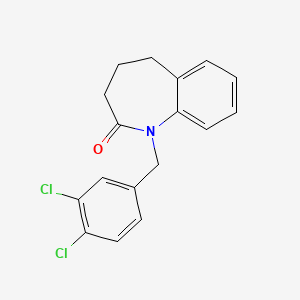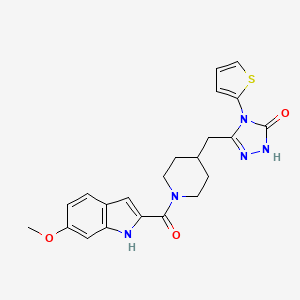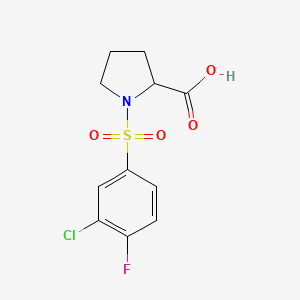
2-cyclopropyl-5-nitro-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-nitro-1H-1,3-benzodiazole is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.20 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodiazole ring attached to a nitro group at the 5-position and a cyclopropyl group at the 2-position . The benzodiazole ring is a heterocyclic compound consisting of a benzene ring fused to an imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 203.20 and a molecular formula of C10H9N3O2 . The boiling point and storage conditions of this compound are not specified in the sources I found .Applications De Recherche Scientifique
Broad Spectrum Activity of Nitroheterocyclic Drugs
Nitroheterocyclic compounds, including various nitroimidazoles and nitrofurans, have been identified for their broad spectrum therapeutic potential against protozoan and bacterial infections in humans and animals. These drugs are critical in the treatment of diseases such as giardiasis, trichomoniasis, balantidiasis, histomoniasis, and amebiasis. The chemical and pharmacological properties, including mechanisms of action and resistance, of these drugs are extensively studied, highlighting their importance in medical research and therapy. The relevance of 2-cyclopropyl-5-nitro-1H-1,3-benzodiazole within this group underscores its potential in developing treatments for various infections (Raether & Hänel, 2003).
Heterocycle Synthesis for Anticancer Applications
The synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and their evaluation as potential anticancer agents showcase the importance of this compound derivatives in medical research. These compounds have demonstrated cytotoxicity against various human neoplastic cell lines, indicating their potential as potent anticancer agents. The selective cytotoxic activity of these compounds, particularly against the A549 cell line, and their ability to induce apoptosis and cell cycle arrest, highlight their therapeutic potential (Romero-Castro et al., 2011).
Antimicrobial Activity of Benzimidazole Derivatives
The synthesis and evaluation of 5-nitro-2-aryl substituted-1H-benzimidazole libraries for their in vitro antimicrobial activity further demonstrate the significance of these compounds. Their effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi, indicates their broad antimicrobial potential. The advantages of microwave synthesis, including higher yields and shorter reaction times, underscore the efficiency of developing these compounds for potential therapeutic use (Hosamani et al., 2009).
Potential in Enzyme Inhibition and Biochemical Research
The investigation of compounds like 5-cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272) and its effects on the human NADPH oxidase system illustrates the potential application of this compound derivatives in biochemical and pharmacological research. These studies provide insight into the complex interactions between chemical compounds and biological systems, highlighting the role of such derivatives in understanding and manipulating biochemical pathways (de Oliveira-Junior et al., 2007).
Propriétés
IUPAC Name |
2-cyclopropyl-6-nitro-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)7-3-4-8-9(5-7)12-10(11-8)6-1-2-6/h3-6H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWXLTTXVGJHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2701037.png)
![N-phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2701039.png)
![4-(3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2701041.png)
![3-(2-oxo-2-(4-((5-oxo-4-(o-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2701042.png)

![2-(2-Chloropropanoylamino)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethylbutanamide](/img/structure/B2701047.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2701050.png)


![1-(4-(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)phenyl)ethanone](/img/structure/B2701057.png)
![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)
![2-(4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate](/img/structure/B2701059.png)